
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-8-((dimethylamino)methyl)-2-phenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-8-((dimethylamino)methyl)-2-phenyl-, (S)-, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as S-DHPB and is a derivative of the natural flavonoid, diosmin. In
Mecanismo De Acción
The mechanism of action of S-DHPB is not fully understood. However, it has been suggested that S-DHPB exerts its therapeutic effects through its antioxidant and anti-inflammatory properties. S-DHPB has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
S-DHPB has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. S-DHPB has also been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-DHPB is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to have low toxicity and to be well-tolerated in animals. However, the bioavailability of S-DHPB is low, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of S-DHPB. One potential direction is to improve the bioavailability of the compound through the use of drug delivery systems. Another potential direction is to study the effects of S-DHPB on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of S-DHPB and to identify potential drug targets.
Métodos De Síntesis
The synthesis of S-DHPB involves the condensation of 2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one with formaldehyde and dimethylamine. This reaction results in the formation of S-DHPB as a white crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
S-DHPB has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. S-DHPB has been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular diseases, and cancer.
Propiedades
Número CAS |
183051-59-4 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-8-((dimethylamino)methyl)-2-phenyl-, (S)- |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(2S)-8-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-14(21)17-15(22)9-16(23-18(12)17)11-6-4-3-5-7-11/h3-8,16,20-21H,9-10H2,1-2H3/t16-/m0/s1 |
Clave InChI |
FUDHKVXYYNBYHN-INIZCTEOSA-N |
SMILES isomérico |
CN(C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CN(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Otros números CAS |
183051-59-4 |
Sinónimos |
(2S)-8-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





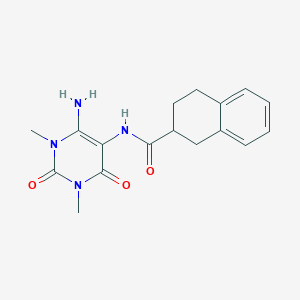

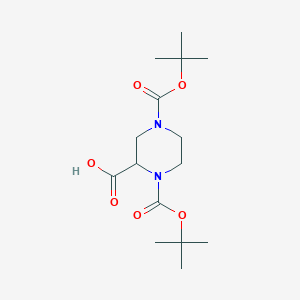

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)
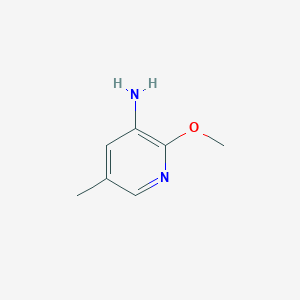
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
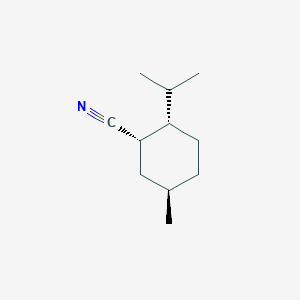
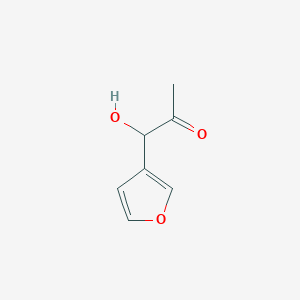
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)